REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](=[O:15])[NH:7][CH:6]=1)=[O:4].C(=O)([O-])[O-].[K+].[K+].CN(C=O)C.[CH:27]1(I)[CH2:31][CH2:30][CH2:29][CH2:28]1>O>[CH:27]1([N:7]2[CH:6]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]2=[O:15])[CH2:31][CH2:30][CH2:29][CH2:28]1 |f:1.2.3|
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CNC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 and EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed through a Redi-Sep® pre-packed silica gel column (12 g)
|
Type
|
WASH
|
Details
|
eluting with 0% to 15% EtOAc
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1C(C2=CC=CC=C2C(=C1)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |